molecular formula C12H27N5 B14329037 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine CAS No. 107976-34-1

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

Cat. No.: B14329037
CAS No.: 107976-34-1
M. Wt: 241.38 g/mol
InChI Key: GXXKZNABQGUBCX-UHFFFAOYSA-N
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Description

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine is an organic compound with the molecular formula C₁₂H₂₇N₅. It is a derivative of piperazine, a heterocyclic amine, and is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine typically involves the reaction of piperazine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Piperazine+EthylenediamineThis compound\text{Piperazine} + \text{Ethylenediamine} \rightarrow \text{this compound} Piperazine+Ethylenediamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine is unique due to its dual piperazine rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.

Properties

CAS No.

107976-34-1

Molecular Formula

C12H27N5

Molecular Weight

241.38 g/mol

IUPAC Name

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

InChI

InChI=1S/C12H27N5/c1-7-16(8-2-13-1)11-5-15-6-12-17-9-3-14-4-10-17/h13-15H,1-12H2

InChI Key

GXXKZNABQGUBCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCN2CCNCC2

Origin of Product

United States

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